1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride
CAS No.: 13691-36-6
Cat. No.: VC2265031
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13691-36-6 |
|---|---|
| Molecular Formula | C9H12ClNO |
| Molecular Weight | 185.65 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,9-11H,5-6H2;1H |
| Standard InChI Key | GMTJSBDABPOTQP-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C2CN1)O.Cl |
| Canonical SMILES | C1C(C2=CC=CC=C2CN1)O.Cl |
Introduction
Chemical Structure and Properties
Basic Identification
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is registered with the Chemical Abstracts Service (CAS) number 13691-36-6. Its structure consists of a tetrahydroisoquinoline core with a hydroxyl group at the 4-position, combined with hydrochloride salt. The compound belongs to the broader class of isoquinoline alkaloids, which are known for their diverse biological activities and pharmaceutical applications .
Physical and Chemical Properties
The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride are critical for understanding its behavior in various research and application contexts. The compound is characterized by specific properties that influence its stability, reactivity, and potential applications.
| Property | Value |
|---|---|
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-4-olhydrochloride |
| Molecular Formula | C9H11NO·HCl |
| Molecular Weight | 185.65 g/mol |
| Canonical SMILES | C1C(C2=CC=CC=C2CN1)O.Cl |
| InChI | InChI=1S/C9H11NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2;1H |
| InChI Key | GMTJSBDABPOTQP-UHFFFAOYSA-N |
| Melting Point | 150 - 155°C |
| Appearance | Off-White to Light Beige Solid |
| Solubility | Slightly soluble in DMSO and Methanol (with sonication) |
| Storage Conditions | -20°C Freezer, Under inert atmosphere |
These physical and chemical properties highlight the compound's stability profile and potential handling considerations for research applications. The melting point range and solubility characteristics are particularly important for analytical and synthetic procedures involving this compound .
Synthesis and Production Methods
Synthetic Routes
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride typically involves the Pictet-Spengler reaction, which was first described in 1911. This classical reaction remains fundamental to the production of tetrahydroisoquinoline derivatives. The Pictet-Spengler reaction involves the condensation of phenylethylamine with an aldehyde in the presence of hydrochloric acid at elevated temperatures, often around 100°C.
The reaction proceeds through several key steps:
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Condensation of the amine with the aldehyde to form an imine intermediate
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Activation of the imine by protonation
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Intramolecular electrophilic aromatic substitution
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Formation of the tetrahydroisoquinoline core structure
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Addition of the hydroxyl group at the 4-position through specific modifications
This synthetic pathway allows for controlled production of the compound with predictable stereochemistry and functional group placement, which is crucial for its biological activity.
Industrial Production Considerations
Industrial production of 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride employs optimized reaction conditions to enhance yield and purity. These optimizations may include modifications to the standard Pictet-Spengler reaction, such as the use of different aldehydes or catalysts to improve efficiency. Industrial-scale synthesis must also address considerations related to cost-effectiveness, environmental impact, and reproducibility across production batches.
The production process may involve specialized equipment for temperature control, mixing, and purification to ensure consistent product quality. The hydrochloride salt form is typically preferred for industrial production due to its enhanced stability and improved handling characteristics compared to the free base form.
Chemical Reactivity
Key Reaction Types
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride demonstrates diverse chemical reactivity patterns that make it valuable in organic synthesis. The compound's reactivity is primarily determined by its tetrahydroisoquinoline core structure and the hydroxyl group at the 4-position. Understanding these reaction types is essential for researchers developing new derivatives or utilizing the compound in synthesis pathways.
The compound can undergo several important reaction types:
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Oxidation reactions: The tetrahydroisoquinoline core can be oxidized to form various derivatives, including dihydroisoquinolines and fully aromatic isoquinolines. The secondary amine structure allows for oxidation to the corresponding nitrone using appropriate oxidizing agents .
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Substitution reactions: The nitrogen atom in the tetrahydroisoquinoline ring can participate in nucleophilic substitution reactions, enabling functionalization at this position. These reactions are valuable for creating diverse derivatives with modified properties.
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Hydroxyl group modifications: The hydroxyl group at the 4-position serves as a versatile handle for further chemical modifications, including esterification, etherification, and replacement with other functional groups.
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Ring opening and rearrangement reactions: Under specific conditions, the tetrahydroisoquinoline ring system can undergo various transformations that lead to novel scaffolds with different three-dimensional architectures.
These reaction patterns highlight the compound's versatility as a building block in organic synthesis and pharmaceutical development.
Reagents and Reaction Conditions
The reactions of 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride typically require specific reagents and carefully controlled conditions to achieve selective transformations. The choice of reagents and conditions significantly influences the reaction outcome, yield, and purity of the products.
Common reagents used with this compound include:
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Oxidizing agents such as hydrogen peroxide with selenium dioxide catalysts for controlled oxidation of the tetrahydroisoquinoline core .
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Alkylating agents for N-functionalization, which can modify the compound's physicochemical properties and biological activity.
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Acylating agents for derivatization of the hydroxyl group, creating ester derivatives with altered stability and solubility profiles.
Reaction conditions must be carefully controlled to ensure selectivity and prevent undesired side reactions. Temperature, solvent choice, reaction time, and catalyst loading are all critical parameters that influence the reaction outcome.
Applications in Scientific Research
Pharmaceutical Development
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride has significant applications in pharmaceutical research and development. The tetrahydroisoquinoline skeleton is commonly encountered in pharmaceutical drugs, making this compound valuable as a building block for medicinal chemistry .
The compound's structural features enable it to serve as a precursor for synthesizing complex organic molecules and natural product analogs. These derivatives may possess improved pharmacokinetic properties, enhanced target selectivity, or novel biological activities compared to the parent compound.
In drug discovery programs, 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride can be utilized as a scaffold for creating focused libraries of compounds for high-throughput screening. The hydroxyl group at the 4-position provides an opportunity for diverse modifications, allowing medicinal chemists to explore structure-activity relationships systematically .
Biological and Medical Research
The compound has valuable applications in biological and medical research due to its potential therapeutic applications and interactions with biological systems. It is particularly relevant in studies focused on neurodegenerative disorders and infectious diseases.
In biological research, the compound is used in studies related to enzyme inhibition and receptor binding. Its ability to interact with various molecular targets makes it useful for investigating biochemical pathways and developing potential therapeutic agents. Researchers utilize the compound to study structure-activity relationships and identify key molecular interactions that drive biological activity.
Medical research applications include investigations into potential treatments for conditions such as Parkinson's disease, where endogenous production of tetrahydroisoquinoline derivatives has been implicated in disease pathogenesis. The compound's structural similarity to neurotoxic tetrahydroisoquinoline derivatives like norsalsolinol makes it relevant for studying these conditions .
Biological Activity and Mechanism of Action
Interactions with Molecular Targets
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride exhibits diverse biological activities through interactions with various molecular targets, including enzymes and receptors. These interactions form the basis for its potential therapeutic applications and research value.
The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibitory activity may be leveraged in the development of therapeutic agents targeting specific enzymatic pathways involved in disease processes.
Additionally, the compound interacts with receptors in the nervous system, modulating their activity and influencing neurotransmitter release. These interactions with neurological receptors make it particularly relevant for research into neurological disorders and potential therapeutic interventions.
The hydroxyl group at the 4-position may engage in hydrogen bonding with target proteins, contributing to the compound's binding affinity and specificity. The tetrahydroisoquinoline core provides a rigid scaffold that can fit into binding pockets of various proteins, further enhancing its biological activity.
Pharmacological Properties
The pharmacological properties of 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride make it a compound of interest for various therapeutic applications. Its structural features contribute to specific pharmacological activities that may be exploited in drug development .
The compound's pharmacological profile includes potential applications in addressing neurodegenerative disorders. Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects and potential to modulate pathways implicated in conditions like Parkinson's disease .
Additionally, research has explored the compound's potential antimicrobial activities, which could be valuable in developing new treatments for infectious diseases. The biological activity spectrum of tetrahydroisoquinoline derivatives is broad, suggesting multiple potential therapeutic applications.
The pharmacokinetic properties of the hydrochloride salt form, including its solubility profile and stability characteristics, contribute to its potential utility in pharmaceutical formulations. These properties influence drug delivery considerations and formulation strategies for potential therapeutic applications .
Comparison with Similar Compounds
Related Tetrahydroisoquinoline Derivatives
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride belongs to a broader family of tetrahydroisoquinoline derivatives, each with distinct chemical and biological properties. Comparing this compound with related structures provides valuable insights into structure-activity relationships and potential applications .
| Compound | Chemical Formula | Key Structural Differences | Notable Properties |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | C9H11N | Lacks the 4-hydroxyl group | Basic tetrahydroisoquinoline scaffold, secondary amine functionality |
| Isoquinoline | C9H7N | Fully aromatic ring system, no hydroxyl group | Parent compound with different reactivity profile |
| 1,2,3,4-Tetrahydroisoquinolin-4-ol (free base) | C9H11NO | Same structure without HCl salt | Different solubility and stability profile |
These structural differences result in varied biological activities and chemical reactivity patterns. The presence or absence of the hydroxyl group at the 4-position significantly influences the compound's interaction with biological targets and its potential therapeutic applications .
Unique Features and Advantages
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride possesses unique features that distinguish it from related compounds and contribute to its value in research and potential applications. The compound's distinctive structural elements confer specific advantages for various applications.
The hydroxyl group at the 4-position is a key feature that allows for additional functionalization, making it a versatile intermediate in organic synthesis. This functional group serves as a handle for creating diverse derivatives with modified properties, expanding the compound's utility in medicinal chemistry and drug discovery.
The hydrochloride salt form offers enhanced stability and improved handling characteristics compared to the free base form. This salt form typically exhibits better solubility in polar solvents, which is advantageous for certain research applications and pharmaceutical formulations .
The specific three-dimensional architecture of the molecule, with its semi-rigid tetrahydroisoquinoline core and strategically positioned hydroxyl group, creates a unique pharmacophore that can interact with biological targets in distinct ways. This structural arrangement contributes to the compound's specificity and potential selectivity in biological systems.
Research Findings and Future Directions
Current Research Status
Recent research on 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride and related tetrahydroisoquinoline derivatives has focused on exploring their therapeutic potential and developing improved synthetic methodologies. The compound continues to attract interest from researchers in medicinal chemistry and pharmaceutical development.
Structure-activity relationship (SAR) studies of tetrahydroisoquinoline analogs provide valuable insights into their mechanisms of action and biological activities. These studies help researchers understand how structural modifications influence the compound's interaction with biological targets, guiding the development of optimized derivatives with enhanced properties.
Research has highlighted the potential of tetrahydroisoquinoline analogs in addressing neurodegenerative disorders and infectious diseases. The structural versatility of these compounds allows for targeted modifications to improve their efficacy, selectivity, and pharmacokinetic properties .
Additionally, ongoing research explores novel synthetic approaches to produce 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride and its derivatives more efficiently. These efforts aim to develop more sustainable, cost-effective production methods with improved yields and reduced environmental impact.
Future Research Directions
Future research on 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is likely to explore several promising directions that could expand its applications and enhance its utility in various fields.
Further exploration of the therapeutic potential of this compound, particularly in developing drugs for neurodegenerative diseases and infections, represents a significant area for future research. Detailed investigations of its mechanism of action and structure-activity relationships could lead to optimized derivatives with improved therapeutic profiles .
The compound's versatility as a synthetic intermediate offers opportunities for creating novel analogs with enhanced biological activities. Future research may focus on developing innovative synthetic methodologies to access complex derivatives efficiently, potentially expanding the compound's utility in drug discovery and development.
Advanced computational methods, including molecular modeling and virtual screening, could accelerate the identification of promising applications for 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride and its derivatives. These approaches can predict the compound's interactions with biological targets and guide experimental investigations more efficiently.
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